1-{[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cytochrome P450 14a-demethylase inhibitor 1n typically involves multi-step organic synthesis. The process begins with the preparation of a suitable precursor, which is then subjected to various chemical reactions, including oxidation, reduction, and substitution reactions, to introduce the necessary functional groups.
Industrial Production Methods: In an industrial setting, the production of cytochrome P450 14a-demethylase inhibitor 1n involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Cytochrome P450 14a-demethylase inhibitor 1n undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Cytochrome P450 14a-demethylase inhibitor 1n has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of cytochrome P450 enzymes in cellular metabolism and regulation.
Medicine: Investigated for its potential as an antifungal agent due to its ability to inhibit ergosterol biosynthesis in fungi.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Cytochrome P450 14a-demethylase inhibitor 1n exerts its effects by binding to the active site of the cytochrome P450 14a-demethylase enzyme. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the biosynthesis of sterols. The inhibition of this enzyme disrupts the production of essential sterols, leading to impaired cell membrane function and growth inhibition in fungi.
Comparison with Similar Compounds
Ketoconazole: Another inhibitor of cytochrome P450 14a-demethylase, widely used as an antifungal agent.
Fluconazole: A triazole antifungal that inhibits the same enzyme and is used to treat various fungal infections.
Itraconazole: A broad-spectrum antifungal agent that also targets cytochrome P450 14a-demethylase.
Uniqueness: Cytochrome P450 14a-demethylase inhibitor 1n is unique in its specific binding affinity and inhibitory potency compared to other similar compounds. Its distinct chemical structure allows for selective inhibition of the enzyme, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
1155361-12-8 |
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Molecular Formula |
C21H20Cl2F2N4O |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H20Cl2F2N4O/c1-2-7-28(10-15-3-4-16(22)8-19(15)23)11-21(30,12-29-14-26-13-27-29)18-6-5-17(24)9-20(18)25/h2-6,8-9,13-14,30H,1,7,10-12H2 |
InChI Key |
JGEFHHOYUUJESV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=C(C=C(C=C1)Cl)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
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